N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
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Description
“N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound , has been reported . They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Mechanism of Action
Target of Action
The primary targets of N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a significant role in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways primarily involve the post-translational modification of proteins. The compound’s action on the prenyl transferases disrupts the prenylation process, affecting the function of Rab11A, Rap1A/Rap1B, and Ras proteins . The downstream effects of this disruption can include alterations in cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein prenylation. By inhibiting the function of prenyl transferases, the compound affects the normal functioning of Rab11A, Rap1A/Rap1B, and Ras proteins . This can lead to changes in various cellular processes, including cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3O2/c19-13-6-7-17-21-15(11-22(17)10-13)12-3-1-4-14(9-12)20-18(23)16-5-2-8-24-16/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSMBOPPXHJRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=C(C=CC4=N3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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